molecular formula C10H9ClF3NO2 B14859576 Ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate

Ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate

Cat. No.: B14859576
M. Wt: 267.63 g/mol
InChI Key: ZLNRECYGAQOTKC-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties and are widely used in various fields such as agrochemicals, pharmaceuticals, and materials science. The presence of the trifluoromethyl group (-CF3) in the molecule imparts significant stability and lipophilicity, making it a valuable intermediate in the synthesis of various biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with ethyl acetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .

Scientific Research Applications

Ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. The compound can inhibit enzymes or receptors involved in various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-3-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

Ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the ethyl acetate group enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

ethyl 2-[3-chloro-2-(trifluoromethyl)pyridin-4-yl]acetate

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-7(16)5-6-3-4-15-9(8(6)11)10(12,13)14/h3-4H,2,5H2,1H3

InChI Key

ZLNRECYGAQOTKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=NC=C1)C(F)(F)F)Cl

Origin of Product

United States

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